Compound Description: Clozapine is an atypical antipsychotic drug known for its efficacy in treating schizophrenia, particularly in cases where typical antipsychotics are ineffective []. It displays relatively weak dopamine D2 receptor antagonism compared to its affinity for a variety of other receptors, including serotonin, dopamine D4, and histamine receptors.
Relevance: The discovery of clozapine's higher affinity for the dopamine D4 receptor compared to the D2 receptor ignited research into potent and selective D4 antagonists as potential antipsychotics []. This research led to the development of compounds like NGD 94-1, which exhibit a significantly higher selectivity for the D4 receptor than clozapine.
L-745,870
Compound Description: Developed by Merck, L-745,870 is a potent and selective dopamine D4 receptor antagonist []. Despite its promising preclinical profile, it failed to demonstrate efficacy in improving psychotic symptoms during Phase II clinical trials.
Relevance: L-745,870, alongside NGD 94-1, belongs to a group of highly potent and selective D4 antagonists investigated as potential antipsychotics []. The clinical failure of L-745,870 prompted researchers to reassess the role of the D4 receptor in schizophrenia. This highlights the complexity of the disorder and the potential involvement of other neurotransmitter systems and receptor subtypes.
Compound Description: This compound, developed by Pharmacia & Upjohn, is another potent and selective dopamine D4 receptor antagonist []. Limited information is available on its specific pharmacological properties and clinical potential.
Relevance: Similar to NGD 94-1, PNU-101,387 represents a selective D4 antagonist investigated as part of the search for novel antipsychotics targeting this receptor subtype []. This highlights the interest in developing compounds with a refined pharmacological profile compared to clozapine, aiming for improved efficacy and reduced side effects.
CP-293,019
Compound Description: Developed by Pfizer, CP-293,019 is a potent and selective dopamine D4 receptor antagonist []. Its specific pharmacological characteristics and clinical potential are not extensively documented in the provided abstracts.
Relevance: CP-293,019 is part of a larger group of selective D4 antagonists, which includes NGD 94-1, investigated as potential therapeutic agents for schizophrenia []. The development of multiple D4 antagonists with diverse chemical structures indicates a concerted effort to identify the optimal pharmacophore for targeting this receptor subtype.
PD-172,938
Compound Description: Developed by Warner-Lambert, PD-172,938 is another potent and selective dopamine D4 receptor antagonist []. Limited information is available regarding its specific pharmacological characteristics and potential therapeutic applications.
Relevance: Alongside NGD 94-1, PD-172,938 represents a selective D4 antagonist developed as part of the search for novel antipsychotics []. This highlights the diverse range of chemical structures explored in the pursuit of effective and selective D4 receptor modulators.
[3H]YM 09151-2
Compound Description: This radiolabeled compound acts as a non-selective dopamine receptor ligand, exhibiting binding affinity for multiple dopamine receptor subtypes [].
Quinpirole
Compound Description: Quinpirole is a dopamine receptor agonist, primarily acting on D2 and D3 receptors, known for its ability to decrease forskolin-stimulated cAMP levels and induce GTPγ35S binding [].
Relevance: In functional assays, NGD 94-1 effectively reversed the quinpirole-induced decrease in forskolin-stimulated cAMP levels and GTPγ35S binding []. These findings demonstrate that NGD 94-1 acts as an antagonist at the human D4.2 receptor, counteracting the agonist effects of quinpirole.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
NGD 94-1 is a high affinity D4 receptor ligand. NGD 94-1 is selective over D1, D2, D3 and D5 receptors. NGD 94-1 displays antagonist activity at the human D4.2 receptor (Ki = 3.6 nM in transfected CHO cells) and exhibits agonist activity at the D4.4 receptor in HEK 293 cells.